3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Description
Properties
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N4OS.ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJAYGOPKFTGQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858227 | |
| Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-93-6 | |
| Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
2’-Nor Thiamine, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride, primarily targets enzymes that are crucial for central metabolic pathways. These include the mitochondrial pyruvate and α-ketoglutarate dehydrogenases complexes and the cytosolic transketolase. Additionally, it has been shown to interact with the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes.
Mode of Action
2’-Nor Thiamine interacts with its targets in a few ways. It facilitates acetylcholinergic neurotransmission upon co-release into the synaptic cleft with acetylcholine. This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor. It also exhibits non-coenzyme regulatory binding with certain proteins.
Biochemical Pathways
2’-Nor Thiamine plays a significant role in intracellular glucose metabolism. It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation. It also plays a key role in the pentose shunt, the linkage of glycolysis to the tricarboxylic acid (TCA) cycle, and within the TCA cycle itself.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2’-Nor Thiamine are crucial for its bioavailability. Thiamine is soluble in water and insoluble in alcohol. It decomposes if heated. Once absorbed, the vitamin is concentrated in muscle tissue. Thiamine is rapidly converted to the biologically active form, thiamine pyrophosphate (TPP), which is an essential coenzyme for critical metabolic pathways.
Result of Action
The molecular and cellular effects of 2’-Nor Thiamine’s action are diverse. It plays a critical role in helping the body convert carbohydrates and fat into energy. It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems. Thiamine deficiency can lead to metabolic encephalopathy or delirium, memory deficits, and selective neuronal death in particular brain regions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Nor Thiamine. For instance, the presence of Mg 2+ ions is necessary for the enzyme thiamine kinase to phosphorylate thiamine into its active form. Furthermore, the action of thiamine can be influenced by the competition between thiamine and other substances, such as the antidiabetic drug metformin, for common transporters.
Biological Activity
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride, also known as Thiamine Impurity B, is a thiazole derivative with significant biological activity. This compound is structurally related to thiamine (Vitamin B1) and has been studied for its potential therapeutic applications, particularly in antimicrobial and cytotoxic activities.
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.35 g/mol
- CAS Number : 490-82-4
- IUPAC Name : 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. In particular, studies have shown that compounds similar to 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol demonstrate effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of thiamine derivatives on cancer cell lines. The compound has shown selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| L929 (normal fibroblast) | >100 |
The selectivity index indicates that this compound could potentially be developed into a chemotherapeutic agent with reduced side effects compared to traditional chemotherapeutics .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Nucleotide Synthesis : The presence of the pyrimidine moiety suggests that it may interfere with nucleic acid synthesis in microorganisms.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation .
Case Studies
- Antibacterial Efficacy Study : A study conducted on various thiazole derivatives, including the target compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, confirming the compound's potential as an antibacterial agent .
- Cytotoxicity Evaluation in Cancer Research : Another investigation explored the cytotoxic effects of thiamine-related compounds on different cancer cell lines. The results showed that certain derivatives exhibited potent anti-cancer activity, suggesting a pathway for further development in oncological therapies .
Scientific Research Applications
Pharmaceutical Development
Thiamine Impurity B is primarily recognized as a pharmaceutical secondary standard. It is utilized in the quality control of thiamine formulations and related compounds. The compound serves as a reference material in analytical methods such as HPLC (High Performance Liquid Chromatography), ensuring the purity and efficacy of thiamine products .
Enzyme Inhibition Studies
Research indicates that thiazolium derivatives, including Thiamine Impurity B, may exhibit enzyme inhibitory properties. Studies have explored its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .
Biochemical Research
The compound has been used in various biochemical assays to study its interaction with biological molecules. Its structure allows it to participate in redox reactions, making it a candidate for studies involving electron transfer mechanisms in biological systems. This property is particularly relevant in understanding cellular metabolism and energy production processes .
Case Study 1: Quality Control in Thiamine Formulations
A study conducted by Sigma-Aldrich demonstrated the application of Thiamine Impurity B as a certified reference material for quality control of thiamine products. The research highlighted the importance of using this impurity to validate analytical methods and ensure compliance with pharmacopoeial standards. The study concluded that utilizing such impurities can significantly improve the reliability of pharmaceutical formulations .
Case Study 2: Enzyme Inhibition Research
In a biochemical study published in a peer-reviewed journal, researchers investigated the enzyme inhibition potential of Thiamine Impurity B on specific metabolic enzymes. The results indicated that this compound could inhibit enzymatic activity, suggesting its potential use in developing therapeutic agents targeting metabolic pathways associated with diseases such as diabetes and obesity .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Highly soluble in water (100 mg/mL) and polar solvents due to its ionic nature .
- Stability : Susceptible to degradation under alkaline conditions or high temperatures, forming breakdown products like thiochrome .
- Biological Role : Essential as a coenzyme (thiamine pyrophosphate, TPP) in carbohydrate metabolism, particularly in decarboxylation reactions (e.g., pyruvate dehydrogenase complex) .
Table 1: Structural and Functional Comparison of Thiamine Derivatives
Key Findings from Comparative Studies
Cocarboxylase (TPP): The pyrophosphate ester derivative is critical for enzymatic activity, enabling binding to apoenzymes like transketolase .
Oxychlorothiamine :
- Substitution of the pyrimidine amine with a hydroxyl group abolishes coenzyme activity but retains weak antioxidant properties .
Acetylthiamine Chloride :
- The acetate ester enhances lipophilicity, improving absorption in lipid-rich tissues. However, it requires hydrolysis to release active thiamine .
Thiamine Disulfide: Acts as a prodrug, converting to thiamine in reducing environments.
Pyrimidine and Thiazole Fragments: Isolated pyrimidine (4-amino-2-methylpyrimidine) and thiazole (4-methyl-5-(2-hydroxyethyl)thiazole) moieties lack biological activity, underscoring the necessity of the intact thiamine structure .
Q & A
Q. Characterization :
- Spectroscopy : Confirm structure via -NMR (δ 2.35 ppm for methyl-thiazolium, δ 8.2 ppm for pyrimidine protons) and -NMR .
- Elemental analysis : Verify stoichiometry (e.g., C: 45.1%, N: 17.5%, S: 10.2%) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-Cl] at m/z 295.1) .
Advanced: How can synthesis yield and purity be optimized for large-scale academic research?
Methodological Answer:
- Solvent optimization : Replace ethanol with acetonitrile to enhance reaction kinetics (higher dielectric constant) while minimizing byproducts .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps; monitor via TLC .
- In-line purification : Use continuous-flow reactors coupled with automated flash chromatography to reduce manual handling and improve reproducibility .
- Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) to achieve ≥98% purity; track degradation products under UV 254 nm .
Basic: What are the critical spectroscopic identifiers for distinguishing this compound from analogs?
Methodological Answer:
- IR spectroscopy : Key peaks include N-H stretches (3300–3200 cm for pyrimidine amine) and C=S vibrations (1250–1150 cm) .
- -NMR : Distinct signals for the hydroxyethyl group (δ 3.7–3.9 ppm, -CHOH) and thiazolium methyl (δ 2.3 ppm, singlet) .
- UV-Vis : Absorption maxima at 265 nm (π→π* transition in pyrimidine) and 310 nm (n→π* in thiazolium) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HepG2) and control compounds (e.g., thiamine analogs) to isolate compound-specific effects .
- Dose-response curves : Re-evaluate IC values under varied nutrient conditions (e.g., folate-deficient media) to account for metabolic interference .
- Meta-analysis : Pool data from multiple studies (e.g., enzymatic inhibition assays) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .
Advanced: What computational approaches are used to study its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to human thiamine transporters (e.g., SLC19A2). Key residues: Asp100 and Tyr309 for hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiazolium ring in aqueous environments (TIP3P water model) .
- QSAR modeling : Coralate substituent effects (e.g., hydroxyethyl vs. benzyl groups) on inhibitory potency using descriptors like logP and polar surface area .
Basic: What are the stability profiles under varying storage and experimental conditions?
Methodological Answer:
- Thermal stability : Degrades above 80°C (TGA data shows 5% mass loss at 100°C); store at 2–8°C in amber vials .
- pH sensitivity : Stable in pH 5–7 (aqueous buffer); hydrolyzes in alkaline conditions (pH >8) via ring-opening .
- Light exposure : UV-Vis monitoring shows 10% decomposition after 48 hours under ambient light; use inert atmosphere (N) for long-term storage .
Advanced: How to design environmental impact studies for this compound?
Methodological Answer:
- Fate analysis : Use OECD 308 guidelines to assess biodegradation in soil/water systems; track metabolites via LC-MS/MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition (OECD 201) .
- Bioaccumulation : Model logK (estimated 1.2) to predict low biomagnification potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
